molecular formula C7H8Cl2N2 B1381876 4-chloro-1H,2H,3H-pyrrolo[2,3-b]pyridine hydrochloride CAS No. 1818847-83-4

4-chloro-1H,2H,3H-pyrrolo[2,3-b]pyridine hydrochloride

Cat. No. B1381876
M. Wt: 191.05 g/mol
InChI Key: WOPVUMXNWHUJBT-UHFFFAOYSA-N
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Description

4-chloro-1H,2H,3H-pyrrolo[2,3-b]pyridine hydrochloride is a chemical compound with the CAS Number: 1818847-83-4 . It has a molecular weight of 191.06 . The compound is solid in its physical form and is stored in a refrigerator .


Synthesis Analysis

The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives has been reported in the literature . In one study, the introduction of a carbamoyl group to the C5-position and substitution of a cyclohexylamino group at the C4-position of the 1H-pyrrolo[2,3-b]pyridine ring led to a large increase in JAK3 inhibitory activity .


Molecular Structure Analysis

The IUPAC name of the compound is 4-chloro-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine hydrochloride . The InChI code is 1S/C7H7ClN2.ClH/c8-6-2-4-10-7-5(6)1-3-9-7;/h2,4H,1,3H2,(H,9,10);1H .


Physical And Chemical Properties Analysis

The compound is solid in its physical form . It has a molecular weight of 191.06 . The compound is stored in a refrigerator .

Scientific Research Applications

Electronic Structure and Stability

  • The experimental charge density distribution in 4-chloro-1H-pyrrolo[2,3-b]pyridine has been studied, revealing its electronic structure and stability. High-resolution X-ray diffraction data was used to establish the covalent nature of N–C and C–C bonds in the molecule's skeleton, indicating high kinetic stability due to a large HOMO–LUMO energy gap (Hazra, Mukherjee, Helliwell, & Mukherjee, 2012).

Synthetic Routes and Chemical Reactions

  • Various synthetic routes for 1H-pyrrolo[2,3-b]pyridines have been explored, including modifications of Madelung- and Fischer-syntheses of indoles. These compounds have shown reactivity in nitration, bromination, iodination, and other reactions, predominantly at the 3-position (Herbert & Wibberley, 1969).

Versatile Building Blocks for Synthesis

  • Compounds like 6-chloro-4-nitro- and 4,6-dichloro-1H-pyrrolo[2,3-b]pyridine serve as versatile building blocks for the synthesis of various biologically active compounds. Their reactions with phenolates and activated methylene nucleophiles have been reported (Figueroa‐Pérez, Bennabi, Schirok, & Thutewohl, 2006).

Crystal Structure Analysis

  • The crystal structure of a related compound, 4-chloro-1-(4-methylphenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine, has been elucidated, showcasing a three-dimensional network stabilized by π–π interactions, highlighting the significance of structural analysis in understanding these molecules (Selig, Schollmeyer, Albrecht, & Laufer, 2009).

Novel Synthesis Approaches

  • Innovative synthesis methods for 1-methyl-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine hydrochloride have been developed, showcasing the potential for creating diverse derivatives of this chemical structure for various applications (Nechayev, Gorobets, Kovalenko, & Tolmachev, 2013).

Reactivity and Ring Expansion

  • The reactivity of 1H-pyrrolo[2,3-b]pyridin-2(3H)-one derivatives under specific conditions leads to the formation of naphthyridin-2(1H)-one derivatives, demonstrating interesting ring expansion chemistry (Croix, Massip, & Viaud-Massuard, 2018).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with the compound are H302, H315, H319, H335 . The precautionary statement is P261 .

Future Directions

The 1H-pyrrolo[2,3-b]pyridine scaffold, to which the compound belongs, represents a novel scaffold for the development of potent HNE inhibitors . Further modifications of this scaffold could lead to the development of more potent inhibitors .

properties

IUPAC Name

4-chloro-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2.ClH/c8-6-2-4-10-7-5(6)1-3-9-7;/h2,4H,1,3H2,(H,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOPVUMXNWHUJBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=NC=CC(=C21)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-1H,2H,3H-pyrrolo[2,3-b]pyridine hydrochloride

CAS RN

1818847-83-4
Record name 1H-Pyrrolo[2,3-b]pyridine, 4-chloro-2,3-dihydro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1818847-83-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-chloro-1H,2H,3H-pyrrolo[2,3-b]pyridine hydrochloride
Reactant of Route 2
4-chloro-1H,2H,3H-pyrrolo[2,3-b]pyridine hydrochloride
Reactant of Route 3
4-chloro-1H,2H,3H-pyrrolo[2,3-b]pyridine hydrochloride
Reactant of Route 4
4-chloro-1H,2H,3H-pyrrolo[2,3-b]pyridine hydrochloride
Reactant of Route 5
4-chloro-1H,2H,3H-pyrrolo[2,3-b]pyridine hydrochloride
Reactant of Route 6
4-chloro-1H,2H,3H-pyrrolo[2,3-b]pyridine hydrochloride

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